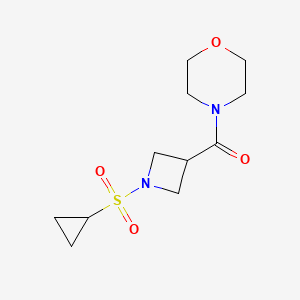

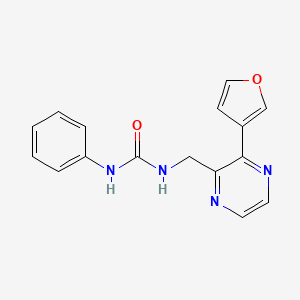

![molecular formula C20H19Cl2N3O3S2 B2495456 (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 851080-38-1](/img/structure/B2495456.png)

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that often exhibit a broad range of biological activities and are of interest in the development of pharmaceuticals and materials science. The compound features a benzothiazole core, which is a common motif in medicinal chemistry, linked to a piperidinylsulfonyl benzamide moiety.

Synthesis Analysis

Synthesis of related benzothiazole and piperidine derivatives typically involves multi-step organic reactions, including condensation, cyclization, and sulfonamide formation. For example, the synthesis of Co(II) complexes of benzothiazole derivatives has been reported, indicating a complex multi-step process that could be similar for the target compound (Vellaiswamy & Ramaswamy, 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using techniques such as FT-IR, NMR, and X-ray crystallography. These methods provide detailed information about the molecular geometry, functional groups, and atomic connectivity, which are crucial for understanding the compound's chemical behavior (Sagar et al., 2018).

Chemical Reactions and Properties

Benzothiazole compounds can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and complexation with metals. These reactions are influenced by the compound's electronic structure and the presence of functional groups that can act as reaction sites (Pancholia et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are determined using analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are essential for assessing the compound's stability, formulation potential, and application in various domains (Gawell, 2003).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and redox potential, can be assessed through experimental assays and computational chemistry methods. Such properties are vital for predicting the compound's behavior in biological systems and its potential as a drug candidate (Zarrinmayeh et al., 1998).

Scientific Research Applications

Antimicrobial Activities

Research on derivatives of benzothiazoles, including compounds structurally related to "(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide", has demonstrated potential antimicrobial properties. For example, Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and evaluated their antimicrobial activity. The study found that specific derivatives showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in designing new antimicrobial agents (Anuse et al., 2019).

Synthesis and Biological Evaluation of Derivatives

Patel and Agravat (2007) conducted studies on new pyridine derivatives, utilizing benzothiazole compounds similar to the chemical structure . They explored the synthesis and microbial studies of these derivatives, providing valuable insights into their antibacterial and antifungal activities. This research highlights the versatility of benzothiazole derivatives in synthesizing compounds with potential biological applications (Patel & Agravat, 2007).

Exploration of Heterocyclic Derivatives

Further research into heterocyclic derivatives of benzothiazoles, including efforts by Abu‐Hashem et al. (2020), focused on the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. This study underscores the importance of structural modification in benzothiazole derivatives to explore their therapeutic potentials (Abu‐Hashem et al., 2020).

Pharmacological Potential

Zhukovskaya et al. (2017) highlighted the pharmacological potential of dialkylaminobenzimidazoles derived from substituted benzimidazole-2-sulfonic acids. Their research identified compounds with significant antiarrhythmic and antiaggregatory activities, showcasing the broad spectrum of pharmacological applications for derivatives of benzothiazoles and related compounds (Zhukovskaya et al., 2017).

properties

IUPAC Name |

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3O3S2/c1-24-18-16(22)11-14(21)12-17(18)29-20(24)23-19(26)13-5-7-15(8-6-13)30(27,28)25-9-3-2-4-10-25/h5-8,11-12H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJQZQVGQUUYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495373.png)

![3-ethyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495376.png)

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)

![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)

![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)